XL-820 is a small molecule drug developed primarily by Exelixis, Inc., targeting multiple signaling pathways involved in various neoplasms. Specifically, it acts as an antagonist to the platelet-derived growth factor receptor, vascular endothelial growth factor receptor 2, and c-Kit, which are crucial in tumor growth and vascularization. The compound has been investigated for its efficacy in treating gastrointestinal stromal tumors and other related conditions, with clinical trials indicating its potential benefits in patients resistant to other treatments like Imatinib and Sunitinib .
The synthesis of XL-820 involves several chemical reactions aimed at constructing its complex molecular framework. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:
Technical details on the exact synthetic pathway of XL-820 are often closely held by the developing company due to competitive reasons.
XL-820 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target receptors. The precise molecular formula and structural data are critical for understanding its activity:
Molecular modeling studies can provide insights into its three-dimensional conformation and interactions with biological targets.
XL-820 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Understanding these reactions is crucial for predicting the drug's behavior in biological systems.
The mechanism of action for XL-820 involves the inhibition of key signaling pathways that promote tumor growth:
Data from clinical trials support the efficacy of XL-820 in inhibiting these pathways in patients with resistant tumors .
The physical and chemical properties of XL-820 play a significant role in its therapeutic effectiveness:
These properties must be optimized to ensure effective delivery and action within the body.
XL-820 has several scientific applications primarily focused on oncology:
Ongoing clinical trials continue to explore its potential benefits across various types of neoplasms .
The development of small-molecule tyrosine kinase inhibitors (TKIs) revolutionized oncology following imatinib's 2001 approval for chronic myeloid leukemia. These agents target aberrant kinase signaling—a hallmark of cancer pathogenesis—by competitively inhibiting ATP-binding sites. First-generation TKIs primarily focused on single kinases, but tumor heterogeneity and resistance mechanisms drove the development of multitargeted kinase inhibitors like XL-820. These agents simultaneously disrupt multiple oncogenic pathways, addressing compensatory signaling and broadening therapeutic applicability across solid tumors [5] [7]. By 2005, Exelixis advanced XL-820 into clinical development as part of its Spectrum Selective Kinase Inhibitor (SSKI™) program, aiming to optimize targeting of kinases involved in tumor proliferation and angiogenesis [5].
Table 1: Evolution of Key Small-Molecule TKIs
Compound (Year) | Primary Targets | Therapeutic Impact |
---|---|---|
Imatinib (2001) | BCR-ABL, KIT, PDGFR | Paradigm shift in CML/GIST treatment |
Sorafenib (2005) | VEGFR, PDGFR, RAF | First oral multikinase inhibitor for RCC/HCC |
XL-820 (2005 | VEGFR2, KIT, PDGFRα/β | Investigational agent for GIST/solid tumors |
XL-820 is an orally bioavailable small-molecule inhibitor (DrugBank ID: DB05146) with a molecular weight of 522.6 Da. Classified as a type I TKI, it targets the active kinase conformation (DFG-in) of receptor tyrosine kinases (RTKs). Its investigational status remains firmly in Phase II development since 2007, with no FDA or international approvals granted. Current clinical exploration focuses on advanced gastrointestinal stromal tumors (GIST) resistant to imatinib/sunitinib, as well as broader solid malignancies. Preclinical profiling confirmed its potent inhibition profile against clinically validated targets: vascular endothelial growth factor receptor 2 (VEGFR2), stem cell factor receptor (KIT), and platelet-derived growth factor receptors (PDGFRα/β) [1] [4].
Table 2: XL-820 Development Status
Property | Detail |
---|---|
Drug Type | Small molecule |
Highest Phase | Phase II (discontinued) |
Key Indications | GIST, solid tumors |
Originator | Exelixis |
Primary Targets | VEGFR2, KIT, PDGFRα/β |
IND Filed | April 2005 |
The target selection of XL-820 reflects a strategic approach to disrupt parallel pathways in tumorigenesis:
Simultaneously blocking these targets compromises tumor vascularization, stromal support, and oncogenic signaling—synergistically impairing tumor growth and survival [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7